molecular formula C10H9BrF2O B1396217 (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol CAS No. 1350637-25-0

(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol

Cat. No. B1396217
M. Wt: 263.08 g/mol
InChI Key: NJOUNIWYQNFUKB-UHFFFAOYSA-N
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Description

This usually involves the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves the methods and procedures used to synthesize the compound, including the reactants, catalysts, and conditions.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Photolysis and Heterolytic Fragmentation

The molecule (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol has been studied in the context of photolysis and heterolytic fragmentation. In one study, alkyl radicals containing different beta-leaving groups underwent heterolytic fragmentation to generate olefin cation radicals. The major product formed was believed to result from hydrogen atom transfer to the oxygen of the olefin cation radical, followed by deprotonation. Laser flash photolysis experiments indicated that the reaction between the olefin cation radical and 1,4-cyclohexadiene occurs with a specific rate constant, providing insights into the reaction mechanisms and pathways (Bales et al., 2001).

Antioxidant Activity of Bromophenols

Bromophenols from the marine red alga Rhodomela confervoides, including compounds structurally related to (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol, showed significant antioxidant activities. This study highlights the potential of these compounds in preventing oxidative deterioration of food and possibly contributing to antioxidant defenses in biological systems (Li et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Novel bromophenols, including derivatives of (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol, have been synthesized and evaluated for enzyme inhibitory activities. These compounds demonstrated significant inhibition of human cytosolic carbonic anhydrase II, suggesting potential applications in treating various diseases like glaucoma, epilepsy, and neurological disorders. The inhibitory capacities of these bromophenols open avenues for generating novel inhibitors with therapeutic applications (Balaydın et al., 2012).

Interaction with Alcohols and Impact on Molecular Structures

The interactions of alcohols with compounds structurally similar to (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol have been explored. In one study, the cyclic complexes formed between methanol and fluorophenylacetylenes were investigated. The results revealed significant insights into the structural motifs and hydrogen bonding behavior, indicating that fluorine substitution on the phenyl ring has a pronounced effect on hydrogen bonding interactions (Maity et al., 2011).

Safety And Hazards

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Future Directions

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Please note that not all compounds will have information available in all of these categories, especially if they are less studied or not widely recognized. For a specific compound, it’s always a good idea to consult the primary scientific literature or reliable databases. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

(2-bromophenyl)-(2,2-difluorocyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O/c11-8-4-2-1-3-6(8)9(14)7-5-10(7,12)13/h1-4,7,9,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOUNIWYQNFUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C(C2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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